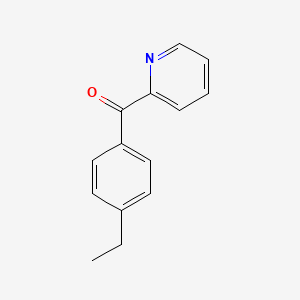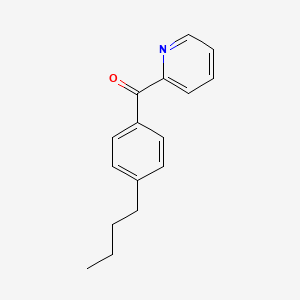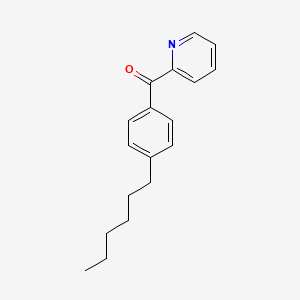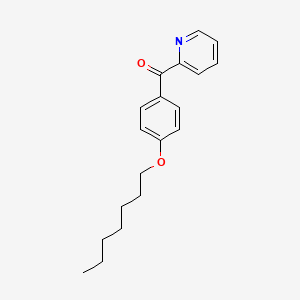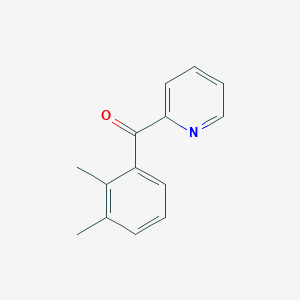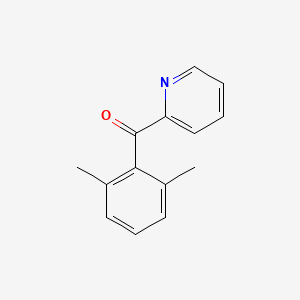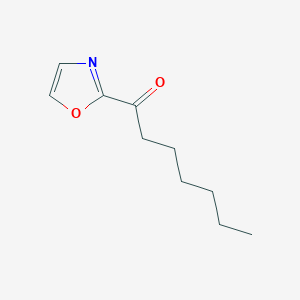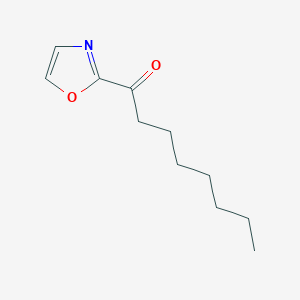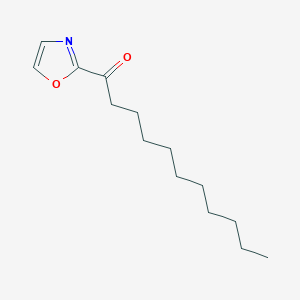
Fmoc-3-amino-3-(3-bromophenyl)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-3-amino-3-(3-bromophenyl)-propionic acid is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an amino group, and a bromophenyl group attached to a propionic acid backbone. This compound is valuable in the field of organic chemistry due to its role in the synthesis of complex peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-amino-3-(3-bromophenyl)-propionic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Bromination: The bromophenyl group is introduced through a bromination reaction. This can be done by reacting the phenyl group with bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Coupling: The protected amino acid is then coupled with the bromophenyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.
化学反应分析
Types of Reactions
Fmoc-3-amino-3-(3-bromophenyl)-propionic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.
Coupling Reactions: The amino group can participate in peptide bond formation through coupling reactions with carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Reagents like DCC or DIC, often in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS), are used for peptide coupling.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azido, thiocyanato, or other substituted derivatives.
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling reactions result in the formation of dipeptides, tripeptides, or longer peptide chains.
科学研究应用
Chemistry
Fmoc-3-amino-3-(3-bromophenyl)-propionic acid is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino group, allowing for sequential addition of amino acids to build complex peptides.
Biology
In biological research, this compound is used to synthesize peptides that can be studied for their biological activity. These peptides can serve as enzyme substrates, inhibitors, or signaling molecules.
Medicine
In medicinal chemistry, peptides synthesized using this compound can be used to develop new drugs. These peptides can mimic natural proteins or interfere with protein-protein interactions, offering potential therapeutic benefits.
Industry
In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. It is also used in the synthesis of peptide libraries for high-throughput screening of potential drug candidates.
作用机制
The mechanism of action of Fmoc-3-amino-3-(3-bromophenyl)-propionic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to expose the free amino group, allowing for further functionalization or biological testing.
相似化合物的比较
Similar Compounds
Fmoc-3-amino-3-phenylpropionic acid: Similar structure but lacks the bromine atom.
Fmoc-3-amino-3-(4-bromophenyl)-propionic acid: Similar structure but with the bromine atom in the para position.
Fmoc-3-amino-3-(2-bromophenyl)-propionic acid: Similar structure but with the bromine atom in the ortho position.
Uniqueness
Fmoc-3-amino-3-(3-bromophenyl)-propionic acid is unique due to the presence of the bromine atom in the meta position of the phenyl ring. This positioning can influence the reactivity and properties of the compound, making it distinct from its ortho and para counterparts. The meta-bromine atom can also participate in specific substitution reactions that are not possible with the other isomers.
属性
IUPAC Name |
3-(3-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNRGFVZQISFCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
